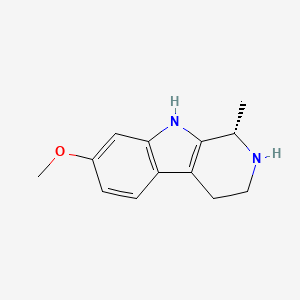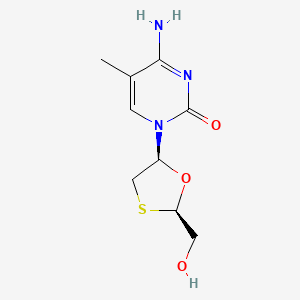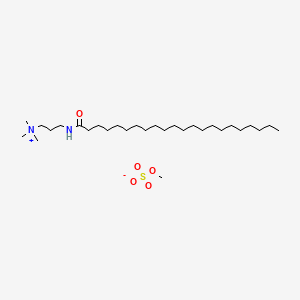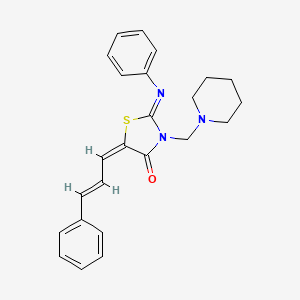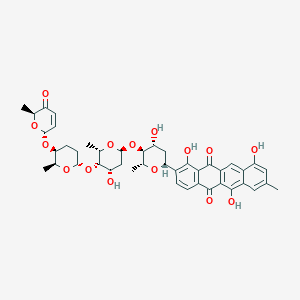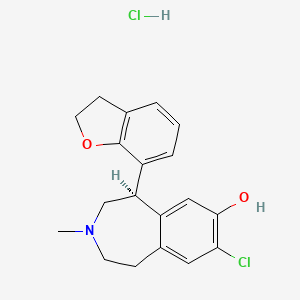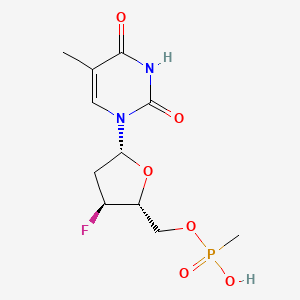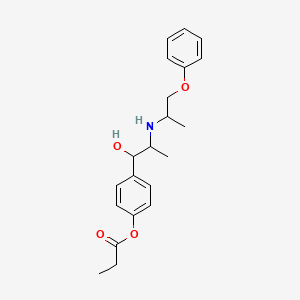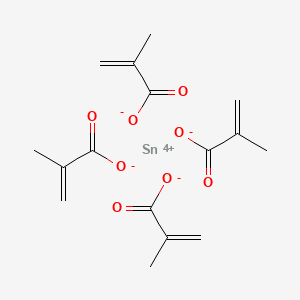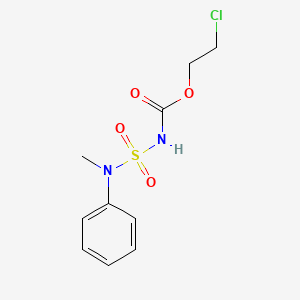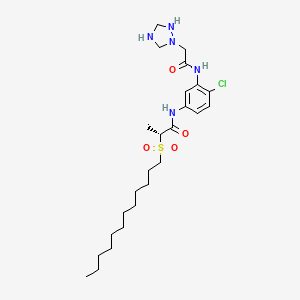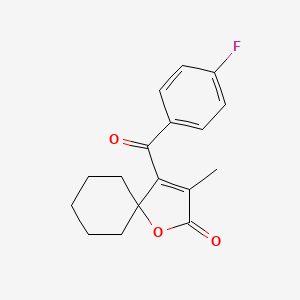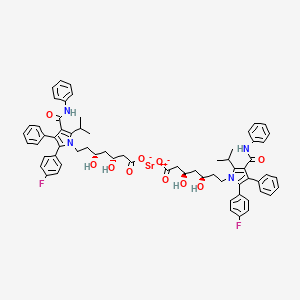
Atorvastatin strontium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atorvastatin strontium is a compound derived from atorvastatin, a widely used statin medication primarily prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver . The strontium salt form of atorvastatin is explored for its potential enhanced bioavailability and therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin strontium involves the reaction of atorvastatin with strontium salts under controlled conditions. The process typically includes the following steps:
Formation of Atorvastatin Calcium: Atorvastatin is first synthesized and converted into its calcium salt form.
Exchange Reaction: The calcium salt of atorvastatin is then reacted with a strontium salt (e.g., strontium chloride) in an aqueous medium to form this compound.
Purification: The resulting compound is purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as wet granulation and solvent evaporation are commonly employed to achieve uniform distribution and optimal bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions: Atorvastatin strontium undergoes various chemical reactions, including:
Oxidation: Atorvastatin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in atorvastatin, potentially altering its pharmacological properties.
Substitution: Substitution reactions involving the exchange of functional groups can occur, affecting the compound’s stability and efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed: The major products formed from these reactions include various atorvastatin derivatives and degradation products, which are analyzed to ensure the stability and efficacy of the compound .
Applications De Recherche Scientifique
Atorvastatin strontium has a wide range of scientific research applications, including:
Mécanisme D'action
Atorvastatin strontium exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. As a result, the liver increases the expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, atorvastatin has anti-inflammatory effects by modulating the NLRP3 inflammasome and toll-like receptor pathways .
Comparaison Avec Des Composés Similaires
- Simvastatin
- Pravastatin
- Rosuvastatin
- Lovastatin
Comparison: Atorvastatin strontium is unique due to its enhanced bioavailability and potential therapeutic benefits compared to other statins. It has a higher dose-potency ratio and is effective in reducing LDL cholesterol levels and cardiovascular risk . Unlike some other statins, this compound may offer improved patient adherence and persistence due to its favorable pharmacokinetic properties .
Propriétés
Numéro CAS |
1072903-92-4 |
|---|---|
Formule moléculaire |
C66H68F2N4O10Sr |
Poids moléculaire |
1202.9 g/mol |
Nom IUPAC |
strontium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Sr/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
Clé InChI |
GPNFRRPXCRWXHN-MNSAWQCASA-L |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


